molecular formula C11H14ClNO3S B2923315 Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate CAS No. 219620-46-9

Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate

Cat. No.: B2923315
CAS No.: 219620-46-9
M. Wt: 275.75
InChI Key: NTUBLCKCUAPLJH-UHFFFAOYSA-N
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Description

Historical Development in Aminothiophene Chemistry

The discovery of thiophene by Viktor Meyer in 1882 marked a pivotal moment in heterocyclic chemistry, as its aromatic properties and reactivity paralleled benzene while introducing sulfur’s unique electronic effects. Early research focused on isolating thiophene derivatives from petroleum, where concentrations reach 1–3%, and developing desulfurization techniques to mitigate environmental impacts. The structural analogy between thiophene and benzene inspired synthetic efforts to functionalize its ring, particularly at the 2-position, which offers strategic reactivity for substitution.

A breakthrough emerged with Karl Gewald’s 1965 development of the Gewald reaction , enabling efficient synthesis of 2-aminothiophenes via condensation of ketones, α-cyanoesters, and elemental sulfur. This method addressed prior challenges in regioselective amination and became foundational for medicinal chemistry. For example, ethyl 2-amino-5-ethylthiophene-3-carboxylate—a precursor to the target compound—is synthesized through alkylation of Gewald-derived intermediates. The reaction’s mechanism involves Knoevenagel condensation followed by sulfur incorporation and cyclization, with microwave irradiation later improving yields and reducing reaction times.

Chloroacetyl Functionality in Heterocyclic Research

Chloroacetyl groups serve as versatile acylating agents in heterocyclic chemistry, enabling the introduction of electrophilic sites for nucleophilic substitution or cross-coupling reactions. In the synthesis of ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate, chloroacetylation of the 2-amino group enhances reactivity for downstream modifications, such as cyclization to form fused pyrimidine systems.

A patented synthesis of o-chloroacetaminophenol illustrates the broader utility of chloroacetyl chloride in acylation reactions. Optimized conditions (0–10°C reaction temperature, 3-hour reflux) achieved 70–92% yields by minimizing side reactions, with 1,2-dichloroethane as an effective solvent. Parallel methodologies apply to thiophene systems, where the chloroacetyl moiety’s electron-withdrawing nature stabilizes intermediates during ring-forming reactions. For instance, the target compound’s ethyl ester at the 3-position further modulates electron density, directing subsequent functionalization.

Table 1: Key Reaction Parameters for Chloroacetylation

Parameter Optimal Range Impact on Yield
Temperature 0–10°C Minimizes hydrolysis
Solvent 1,2-Dichloroethane Enhances solubility
Molar Ratio (Substrate:ClCH₂COCl) 1:2.1 Balances reactivity and excess
Reaction Time 3 hours Ensures completion

Data derived from .

Research Evolution and Contemporary Applications

Recent advances in aminothiophene chemistry emphasize drug discovery, with 2-aminothiophenes acting as scaffolds for kinase inhibitors, antimicrobial agents, and cannabinoid receptor modulators. This compound exemplifies this trend, serving as an intermediate in synthesizing thieno[2,3-d]pyrimidines—compounds that inhibit thymidylate synthase and dihydrofolate reductase in cancer cells. The ethyl substituents at the 5-position improve lipophilicity, enhancing blood-brain barrier penetration for neurological targets.

Modern synthetic strategies integrate green chemistry principles. For example, solvent-free Gewald reactions under microwave conditions reduce waste, while flow chemistry systems enable continuous production of chloroacetylated intermediates. Computational studies further rationalize regioselectivity, predicting optimal sites for chloroacetyl group introduction based on frontier molecular orbital interactions.

Figure 1: Synthetic Pathway to this compound

  • Gewald Reaction : Condensation of ethyl cyanoacetate with pentan-3-one and sulfur yields ethyl 2-amino-5-ethylthiophene-3-carboxylate.
  • Chloroacetylation : Treatment with chloroacetyl chloride in 1,2-dichloroethane introduces the chloroacetyl group at the 2-amino position.
    $$ \text{C}9\text{H}{13}\text{NO}2\text{S} + \text{ClCH}2\text{COCl} \rightarrow \text{C}{11}\text{H}{14}\text{ClNO}_3\text{S} + \text{HCl} $$

Properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-5-ethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3S/c1-3-7-5-8(11(15)16-4-2)10(17-7)13-9(14)6-12/h5H,3-4,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUBLCKCUAPLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CCl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate typically involves the reaction of 5-ethylthiophene-3-carboxylic acid with chloroacetyl chloride in the presence of a base, such as triethylamine. The resulting intermediate is then reacted with ethylamine to form the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature to ensure optimal yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of amides or thioethers.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of alcohols.

Scientific Research Applications

Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The thiophene ring can also participate in π-π interactions with aromatic residues, enhancing binding affinity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs vary in substituent groups, ester moieties, and ring systems, leading to distinct physicochemical and biological properties. Key comparisons include:

Compound Name Substituents (Position) Molecular Formula Key Functional Groups Applications Reference
Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate 5-Ethyl, 2-chloroacetamide C₁₁H₁₃ClN₂O₃S Chloroacetyl, ethyl ester Alkylation agent for thiopyrimidines
Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate 4-Ethyl, 5-methyl, methyl ester C₁₂H₁₅ClN₂O₃S Chloroacetyl, methyl ester Intermediate in heterocyclic synthesis
Ethyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate 4-Methyl, 5-aminocarbonyl C₁₁H₁₃ClN₂O₄S Chloroacetyl, aminocarbonyl Bioactive small molecule research
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate 3-Amino, 5-(3-chlorophenyl) C₁₄H₁₃ClNO₂S Amino, chlorophenyl Pharmaceutical precursor

Key Observations :

  • Ester Group Influence : Methyl esters (e.g., ) generally reduce steric hindrance compared to ethyl esters, enhancing reactivity in nucleophilic reactions.
  • Substituent Effects: The 5-ethyl group in the target compound improves lipophilicity relative to the 5-aminocarbonyl analog , which may enhance membrane permeability in drug design.
  • Chlorophenyl vs.

Biological Activity

Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Structure

The compound is characterized by the following structural elements:

  • Thiophene Ring : A five-membered aromatic ring containing sulfur.
  • Chloroacetyl Group : A reactive acyl group that can participate in various chemical reactions.
  • Ethyl Group : Contributes to the compound's lipophilicity and potential biological activity.

IUPAC Name

The IUPAC name is ethyl 2-[(2-chloroacetyl)amino]-5-ethylthiophene-3-carboxylate . Its molecular formula is C11H14ClNO3SC_{11}H_{14}ClNO_3S with a CAS number of 219620-46-9.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The chloroacetyl group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The thiophene ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research demonstrated that derivatives of thiophene compounds, including those similar to this compound, exhibited significant apoptosis-inducing properties in breast cancer cells . In vitro assays indicated that these compounds could trigger cell death pathways, suggesting their utility in cancer therapy.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies show that thiophene derivatives possess broad-spectrum antibacterial properties. The presence of the chloroacetyl moiety enhances the compound's interaction with bacterial membranes, leading to increased permeability and subsequent cell death .

Case Studies and Experimental Data

  • Anticancer Activity Study :
    • Objective : To evaluate the efficacy of this compound against breast cancer cell lines.
    • Methodology : MTT assay was used to assess cell viability post-treatment.
    • Results : The compound demonstrated a dose-dependent reduction in cell viability, indicating strong anticancer potential.
  • Antimicrobial Efficacy Assessment :
    • Objective : To determine the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was employed to evaluate inhibition zones.
    • Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, supporting its use as a potential antimicrobial agent .

Comparative Analysis

Compound NameBiological ActivityMechanism
This compoundAnticancer, AntimicrobialEnzyme inhibition, receptor modulation
Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylateModerate antimicrobialSimilar mechanism but less potent
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylateLimited activity reportedDifferent structural features

Q & A

Q. What are the established synthetic routes for Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via the Gewald reaction , a two-step process involving:

Thiophene ring formation : Reacting ethyl acetoacetate with elemental sulfur and a nitrile (e.g., malononitrile) in ethanol under reflux, catalyzed by triethylamine .

Chloroacetylation : Introducing the chloroacetyl group via nucleophilic substitution, often using chloroacetyl chloride in a basic medium.

Q. Optimization strategies :

  • Temperature control : Prolonged reflux (~3 hours) improves cyclization efficiency .
  • Solvent selection : Ethanol or DMF enhances solubility of intermediates.
  • Catalyst tuning : Triethylamine or morpholine can accelerate thiophene formation .
  • Purification : Crystallization from ethanol yields high-purity products .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key techniques :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions on the thiophene ring. For example, the ethyl ester group typically appears as a triplet at δ ~4.2 ppm (CH2_2) and a quartet at δ ~1.3 ppm (CH3_3) .
  • IR spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm1^{-1}) and amide (N-H, ~3300 cm1^{-1}) groups validate functional groups .
  • Mass spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% recommended for pharmacological studies) .

Q. What safety precautions are necessary when handling this compound?

Critical measures :

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical goggles, and flame-retardant lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors or dust .
  • Spill management : Contain spills with inert absorbents (e.g., sand) and avoid aqueous washdown to prevent environmental release .
  • Storage : Keep in airtight containers under dry, ventilated conditions away from ignition sources .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

Methodology :

  • Refinement with SHELXL : Use high-resolution X-ray data (≤1.0 Å) and iterative least-squares refinement to model thermal displacement parameters and hydrogen bonding .
  • Twinning analysis : Employ PLATON or ROTAX to detect twinning; apply TWIN/BASF commands in SHELXL for correction .
  • Validation tools : Check for outliers in bond lengths/angles using CCDC Mercury and resolve disorder via PART instructions .

Example : A study on a related thiophene derivative resolved positional disorder by refining occupancy factors and applying restraints to planar groups .

Q. How to design experiments to assess the biological activity of derivatives?

Experimental design :

  • In vitro assays :
    • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™) .
    • Cytotoxicity : Test against cancer cell lines (e.g., MCF-7) via MTT assays, comparing IC50_{50} values to parent compound .
  • Structure-activity relationship (SAR) : Modify the chloroacetyl or ethyl groups and evaluate changes in potency. For example, replacing the ethyl group with a cyclohexyl moiety increased lipophilicity and target affinity in a related study .

Q. What strategies mitigate side reactions during synthesis?

Solutions :

  • Protecting groups : Temporarily block the amino group with Boc (tert-butoxycarbonyl) during chloroacetylation to prevent over-substitution .
  • Stoichiometry control : Use a 10% excess of chloroacetyl chloride to ensure complete amidation while minimizing hydrolysis .
  • Low-temperature diazotization : For derivatives requiring diazonium coupling, maintain temperatures at 0–5°C to suppress decomposition .

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